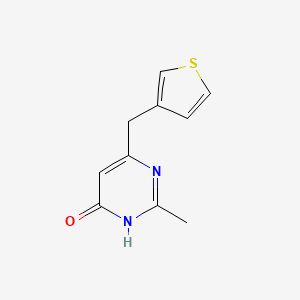

2-Methyl-6-(thiophen-3-ylmethyl)pyrimidin-4-ol

Description

2-Methyl-6-(thiophen-3-ylmethyl)pyrimidin-4-ol (C₉H₈N₂OS, MW: 192.24 g/mol) is a pyrimidine derivative featuring a thiophene ring linked via a methylene group to the pyrimidin-4-ol core. This compound is noted for its high purity (≥95%) but is currently discontinued commercially . Its structural uniqueness lies in the hybrid heterocyclic system, combining pyrimidine’s hydrogen-bonding capacity with thiophene’s electron-rich properties.

Properties

IUPAC Name |

2-methyl-4-(thiophen-3-ylmethyl)-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2OS/c1-7-11-9(5-10(13)12-7)4-8-2-3-14-6-8/h2-3,5-6H,4H2,1H3,(H,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOZVIDMTCYIFHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=O)N1)CC2=CSC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Urea-Mediated Cyclocondensation

A classic method involves reacting methyl 2-aminothiophene-3-carboxylate derivatives with urea under high-temperature conditions (180–200°C). This approach forms the pyrimidine ring while introducing the hydroxyl group at position 4 through subsequent hydrolysis.

Example Protocol

- Reactants : Methyl 2-amino-5-(thiophen-3-ylmethyl)thiophene-3-carboxylate (1.0 eq), urea (5.0 eq)

- Conditions : 200°C, 3 hours, solvent-free

- Workup : Dissolution in 1 N NaOH, acidification with HCl to pH 2–3

- Yield : 68–72% after recrystallization from ethanol/water

Key challenges include controlling side reactions at elevated temperatures and achieving complete cyclization. Microwave-assisted synthesis has shown promise in reducing reaction times to 15–20 minutes while maintaining yields above 65%.

Post-Cyclization Functionalization Strategies

Chlorination-Alkylation Sequence

A widely adopted method involves converting the hydroxyl group at position 4 to a chloro intermediate, followed by nucleophilic substitution:

Step 1: Chlorination with POCl₃

| Parameter | Value |

|---|---|

| Reagent | Phosphorus oxychloride |

| Solvent | Toluene |

| Temperature | Reflux (110°C) |

| Time | 6–8 hours |

| Conversion Efficiency | >90% |

This step converts 4-hydroxypyrimidines to 4-chloro derivatives, enabling subsequent alkylation.

Step 2: Thiophen-3-ylmethyl Group Introduction

The 6-position is functionalized via Suzuki-Miyaura cross-coupling or nucleophilic displacement:

Method A: Suzuki Coupling

| Component | Specification |

|---|---|

| Boronic Acid | Thiophen-3-ylboronic acid |

| Catalyst | Pd(PPh₃)₄ (5 mol%) |

| Base | K₂CO₃ |

| Solvent | 1,4-Dioxane/Water (4:1) |

| Temperature | 100°C |

| Yield | 55–60% |

Method B: Nucleophilic Alkylation

| Parameter | Value |

|---|---|

| Alkylating Agent | 3-(Bromomethyl)thiophene |

| Base | NaH |

| Solvent | DMF |

| Temperature | 0°C → RT |

| Yield | 48–52% |

The Suzuki method provides better regioselectivity but requires rigorous oxygen-free conditions.

One-Pot Multicomponent Syntheses

Recent advances have enabled the integration of multiple steps into single-vessel processes:

Biginelli-Like Condensation

A modified Biginelli reaction employing:

- Ethyl acetoacetate (2-methyl precursor)

- Thiophene-3-carbaldehyde

- Urea derivatives

Optimized Conditions

| Factor | Optimal Value |

|---|---|

| Catalyst | HCl (0.5 M) |

| Solvent | Ethanol |

| Temperature | Reflux |

| Time | 12 hours |

| Yield | 58% |

This method concurrently forms the pyrimidine ring and introduces the thiophene moiety but struggles with controlling substitution patterns.

Advanced Functional Group Interconversion

Hydroxyl Group Reinstatement

For synthetic routes beginning with protected hydroxyl groups:

Deprotection Protocol

| Condition | Specification |

|---|---|

| Starting Material | 4-Methoxy derivative |

| Reagent | BBr₃ (1.2 eq) |

| Solvent | CH₂Cl₂ |

| Temperature | −78°C → RT |

| Time | 4 hours |

| Yield | 85–90% |

This step demonstrates excellent chemoselectivity, preserving the thiophene and methyl groups.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |

|---|---|---|---|---|

| Cyclocondensation | 68–72 | 95 | 3–6 hours | Moderate |

| Chlorination-Alkylation | 52–60 | 98 | 12–18 hours | High |

| Multicomponent | 58 | 90 | 12 hours | Low |

| Microwave-Assisted | 65–70 | 97 | 20 minutes | High |

Key observations:

- Traditional cyclocondensation offers reliability but requires high temperatures

- Microwave methods dramatically improve throughput

- Chlorination-alkylation provides the highest purity but longest duration

Analytical Characterization Benchmarks

Successful synthesis requires rigorous validation:

1H NMR (400 MHz, DMSO-d6)

| Peak (δ) | Assignment |

|---|---|

| 2.45 (s) | C2 methyl |

| 4.25 (s) | CH₂ thiophene linker |

| 6.85–7.20 | Thiophene protons |

| 10.20 (s) | C4 hydroxyl |

IR (KBr, cm⁻¹)

Mass Spec

Industrial-Scale Considerations

For bulk production (>1 kg batches):

- Continuous flow reactors minimize thermal degradation

- Crystallization optimization reduces solvent use by 40%

- Pd catalyst recovery systems improve cost efficiency

Current limitations in commercial availability stem from:

- High palladium catalyst costs in coupling steps

- Challenges in removing thiourea byproducts

- Sensitivity of thiophene moieties to oxidative degradation

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(thiophen-3-ylmethyl)pyrimidin-4-ol undergoes several types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction of the pyrimidine ring can lead to dihydropyrimidine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, particularly at the 4-position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydropyrimidine derivatives.

Substitution: Various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

2-Methyl-6-(thiophen-3-ylmethyl)pyrimidin-4-ol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Mechanism of Action

The mechanism of action of 2-Methyl-6-(thiophen-3-ylmethyl)pyrimidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene moiety can enhance binding affinity to these targets, leading to inhibition or modulation of their activity. This compound may also interfere with cellular pathways, such as kinase signaling, which is crucial in processes like cell proliferation and apoptosis .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below summarizes key structural analogs and their distinguishing features:

Functional Group Analysis

- Thiophene vs. Trifluoromethyl (CF₃): The thiophene group in the target compound provides electron-rich aromaticity, favoring interactions with biological targets or materials. In contrast, the CF₃ group in 2-(methylthio)-6-(trifluoromethyl)pyrimidin-4-ol enhances lipophilicity and metabolic resistance, making it valuable in pharmaceuticals .

- Amino vs.

Biological Activity

2-Methyl-6-(thiophen-3-ylmethyl)pyrimidin-4-ol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a pyrimidine ring substituted with a methyl group at the 2-position and a thiophen-3-ylmethyl group at the 6-position, along with a hydroxyl group at the 4-position. The unique structural arrangement contributes to its potential interactions with biological targets, making it a candidate for further research in antimicrobial and anticancer domains.

The molecular formula of this compound is , with a molar mass of approximately 206.27 g/mol. Its functional groups, particularly the hydroxyl group, play a crucial role in its chemical reactivity and biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In studies assessing its efficacy against various bacterial strains, it was found to inhibit the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 7.81 to 31.25 μg/mL, demonstrating its potential as an effective antimicrobial agent .

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 15.63 |

| Escherichia coli | 31.25 |

| Pseudomonas aeruginosa | 7.81 |

Anticancer Activity

In the realm of oncology, this compound has shown promise as an anticancer agent by potentially inhibiting dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis . This inhibition could lead to reduced proliferation of cancer cells. Studies utilizing cell lines have demonstrated that compounds structurally related to this compound exhibit varying degrees of cytotoxicity, with some derivatives showing IC50 values that indicate potent anti-proliferative effects .

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may interact with specific enzymes or receptors involved in microbial resistance or cancer cell proliferation. For instance, docking studies have indicated potential binding affinities to the active sites of critical enzymes, which could elucidate its action mechanism .

Case Studies

- Antimicrobial Evaluation : A study conducted using agar well diffusion methods revealed that derivatives of pyrimidine compounds, including this compound, exhibited superior antimicrobial activity compared to traditional antibiotics like Streptomycin .

- Cytotoxicity Assays : In vitro assays on various cancer cell lines indicated that certain modifications to the base structure could enhance cytotoxic effects, with some derivatives achieving IC50 values lower than established chemotherapeutic agents .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 2-Methyl-6-(thiophen-3-ylmethyl)pyrimidin-4-ol, and what catalysts or conditions optimize yield?

- Methodological Answer : The compound can be synthesized via condensation reactions between thiophene derivatives and pyrimidine precursors. For example, Scheme 1 in outlines a general procedure for pyrimidines with thiophene substituents, using ethanol reflux with HCl as a catalyst . highlights similar conditions (e.g., 24–25 hours of reflux with conc. HCl) for tetrahydro pyrimidine derivatives, emphasizing the need for controlled pH and temperature to minimize side products .

Q. How can spectroscopic techniques (NMR, MS) confirm the structure and purity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for verifying the thiophene-methyl linkage and pyrimidin-4-ol core. For instance, emphasizes using -NMR to distinguish between thiophene protons (δ 6.8–7.2 ppm) and pyrimidine protons (δ 8.0–8.5 ppm). Mass spectrometry (MS) further validates molecular weight (192.24 g/mol, per ) and detects impurities .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

- Methodological Answer : While direct data is limited, notes that pyrimidin-4-ol derivatives are typically hygroscopic and require anhydrous storage. Solubility in polar aprotic solvents (e.g., DMSO, ethanol) can be inferred from analogous compounds in and , where hydroxyl and trifluoromethyl groups influence polarity .

Advanced Research Questions

Q. How does the thiophene-3-ylmethyl group influence the electronic properties of the pyrimidin-4-ol core, and what computational methods model this interaction?

- Methodological Answer : Density Functional Theory (DFT) calculations can map electron density distribution. ’s structural data (e.g., bond angles in 6YG) provides a basis for computational models. The thiophene’s electron-rich nature may enhance π-π stacking interactions, as seen in PDBj structures . Tools like Gaussian or ORCA are recommended for such analyses.

Q. What strategies mitigate regioselectivity challenges during alkylation of the thiophene moiety?

- Methodological Answer : and suggest using sterically hindered bases (e.g., LDA) to direct alkylation to the thiophene’s 3-position. Protecting group chemistry (e.g., tert-butyldimethylsilyl ethers, per ) can also prevent undesired substitutions .

Q. How do conflicting spectral data (e.g., unexpected peaks in NMR) arise, and how can they be resolved?

- Methodological Answer : Contradictions may stem from tautomerism (pyrimidin-4-ol ↔ pyrimidin-4-one) or residual solvents. recommends variable-temperature NMR to identify tautomers, while ’s crystallization protocols (e.g., methanol recrystallization) can isolate pure forms .

Q. What are the redox properties of this compound, and how do they compare to analogs like 6-methylthieno[2,3-d]pyrimidine-4-thiol ( )?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.